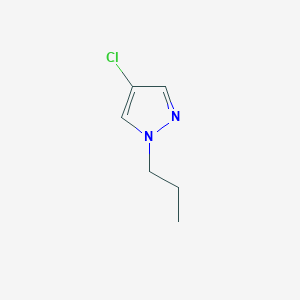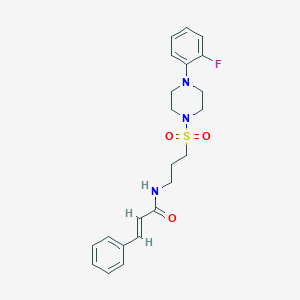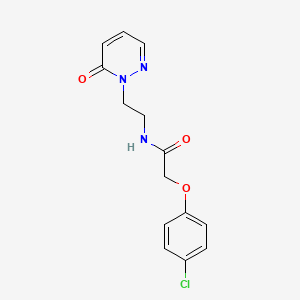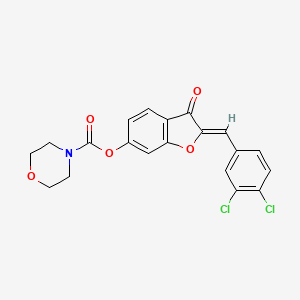
4-Chloro-1-propylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-1-propylpyrazole” is a compound with the linear formula C6H9ClN2. It has a molecular weight of 144.6 and is stored at room temperature in a sealed, dry environment .
Synthesis Analysis
Pyrazole derivatives, including “this compound”, are synthesized using various methods. These methods include the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using techniques such as X-ray crystallography . Pyrazoles, including “this compound”, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Applications De Recherche Scientifique
Corrosion Inhibition
4-Chloro-1-propylpyrazole derivatives have been studied for their efficacy as corrosion inhibitors. For instance, pyranopyrazole derivatives have shown significant inhibition efficiency for mild steel corrosion in acidic solutions. These compounds interact with the metal surface, forming a protective layer that reduces the rate of corrosion. The inhibition efficiency of these derivatives increases with concentration, indicating their potential as effective corrosion protectants in industrial applications (Yadav et al., 2016).
Coordination Chemistry and Material Science
In coordination chemistry, this compound derivatives have been utilized to synthesize novel coordination polymers with potential applications in material science. These compounds serve as ligands that coordinate with metals to form structures with unique properties. For example, halopyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the versatility of this compound derivatives in creating functional materials with potential biomedical applications (Siddiqui et al., 2013).
Optical and Morphological Properties
The optical and morphological properties of materials derived from this compound have also been explored. Oligo-pyrazole-based thin films, for instance, demonstrate significant potential in optoelectronic applications. These materials exhibit varying optical band gaps and low surface roughness, indicating their suitability for use in electronic devices and coatings. The synthesis and characterization of these materials open new avenues for the development of novel optoelectronic components (Cetin et al., 2018).
Antimicrobial Evaluation
Novel halopyrazole derivatives synthesized from this compound have been evaluated for their antimicrobial properties. These studies reveal that such compounds exhibit good antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values obtained for these compounds compare favorably with those of standard antimicrobial agents, highlighting their efficacy (Siddiqui et al., 2013).
Orientations Futures
The future directions in the research of pyrazole derivatives, including “4-Chloro-1-propylpyrazole”, involve the green multicomponent synthesis of these compounds. This approach includes the application of energy-efficient techniques, benign catalysts, and biodegradable composites . The aim is to synthesize structurally diverse pyrazole derivatives efficiently and selectively .
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets due to their versatile scaffold . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles have been found to have a broad range of pharmacological properties . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Result of Action
Pyrazoles and their derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The stability and reactivity of pyrazoles can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Propriétés
IUPAC Name |
4-chloro-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNHOVXFLARMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)


![4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2919795.png)

